molecular formula C18H28ClNO3 B4398910 1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride

1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride

Cat. No. B4398910
M. Wt: 341.9 g/mol
InChI Key: YFZPTTCBUJZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as DMPE or DMPE-HCl, and it belongs to the class of organic compounds known as ketones. DMPE is a white crystalline powder that is highly soluble in water and other polar solvents.

Mechanism of Action

The mechanism of action of DMPE is not well understood. However, studies have shown that DMPE can modulate the activity of certain enzymes and receptors, which may be responsible for its various biological activities.
Biochemical and physiological effects:
DMPE has been shown to have various biochemical and physiological effects. For example, DMPE has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPE has also been shown to modulate the activity of certain enzymes and receptors, which may be responsible for its various biological activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPE is its high solubility in water and other polar solvents, which makes it easy to handle in the laboratory. DMPE is also relatively stable under normal laboratory conditions. However, DMPE is expensive and may not be readily available in some laboratories.

Future Directions

There are many potential future directions for research on DMPE. For example, further studies could be conducted to elucidate the mechanism of action of DMPE and to identify its molecular targets. DMPE could also be used as a starting material for the synthesis of novel bioactive compounds with improved pharmacological properties. Finally, DMPE could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent for various diseases.

Scientific Research Applications

DMPE has been widely used in scientific research for its various applications. One of the main applications of DMPE is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various bioactive compounds. DMPE is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.

properties

IUPAC Name

1-[2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)10-6-7-11-21-18-9-5-4-8-17(18)16(3)20;/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPTTCBUJZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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